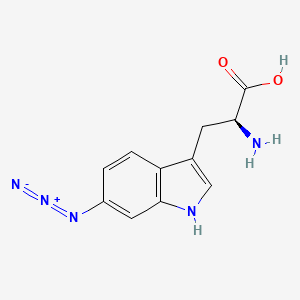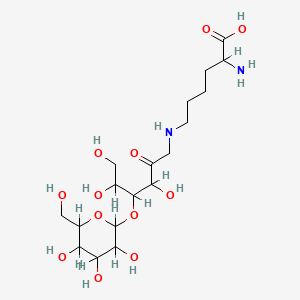![molecular formula C16H18N4O6S B1229304 7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione CAS No. 71800-64-1](/img/structure/B1229304.png)
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a sulfanylidene group and a tetrahydroxypentyl side chain. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[g]pteridine core, followed by the introduction of the sulfanylidene group and the tetrahydroxypentyl side chain. Key steps include:
Formation of the Benzo[g]pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and benzaldehydes under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents like thiourea or thiols in the presence of oxidizing agents.
Attachment of the Tetrahydroxypentyl Side Chain: This is typically done through glycosylation reactions, where a protected sugar derivative is coupled to the benzo[g]pteridine core, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzo[g]pteridine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrahydroxypentyl side chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
- **Nucleoph
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Properties
CAS No. |
71800-64-1 |
|---|---|
Molecular Formula |
C16H18N4O6S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H18N4O6S/c1-6-2-7-8(3-11(6)27)20(4-9(22)13(24)10(23)5-21)14-12(17-7)15(25)19-16(26)18-14/h2-3,9-10,13,21-24H,4-5H2,1H3,(H2,18,19,25,26)/t9-,10+,13-/m1/s1 |
InChI Key |
QCVUIQMJFKORPS-GBIKHYSHSA-N |
SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(CO)O)O)O |
Isomeric SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@H]([C@H]([C@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(CO)O)O)O |
Synonyms |
8-mercaptoriboflavin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)












